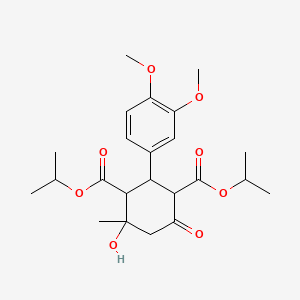

![molecular formula C12H11Cl3N2O3S B5110177 ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)

ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate, also known as Benfuracarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1980s and has since become an important tool for farmers worldwide.

Mechanism of Action

The mechanism of action of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. By blocking the activity of AChE, ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, death of the insect.

Biochemical and Physiological Effects:

ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the metabolic pathways of insects, leading to a decrease in energy production and growth. In addition, it has been shown to have immunomodulatory effects, altering the immune response of insects to pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate for lab experiments is its high potency and specificity. It can be used at very low concentrations to achieve a desired effect, and it has a low toxicity to non-target organisms. However, one of the limitations of using ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate in lab experiments is its potential to cause contamination of the environment and other experimental samples.

Future Directions

There are several future directions for research on ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of research is the study of the effects of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate on non-target organisms, including bees, butterflies, and other beneficial insects. Finally, there is a need for more research on the long-term effects of exposure to ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate on human health and the environment.

Conclusion:

In conclusion, ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate is an important insecticide that has been widely used in agriculture for several decades. It has a potent and specific mechanism of action, making it an effective tool for controlling pests. However, there are also concerns about its potential impact on non-target organisms and the environment. Further research is needed to address these concerns and to develop safer and more effective alternatives to ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate.

Synthesis Methods

The synthesis of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate involves the reaction of 1,3-benzoxazole-2-thiol with 2,2,2-trichloroethyl chloroformate and ethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 105-106°C. The purity of the final product can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) techniques.

Scientific Research Applications

Ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, thrips, mites, and whiteflies. In addition, it has a low toxicity to mammals and birds, making it a safer alternative to other insecticides.

properties

IUPAC Name |

ethyl N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O3S/c1-2-19-10(18)17-9(12(13,14)15)21-11-16-7-5-3-4-6-8(7)20-11/h3-6,9H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLRQMFAYDXRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(Cl)(Cl)Cl)SC1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)

![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)

![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)

![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)

![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)

![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)